3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-9-4-8(2)11-6-12(9)10(7)5-13/h3-6H,1-2H3 |
InChI Key |
KDVHWYVANNWCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N2C=N1)C=O)C |
Origin of Product |
United States |
Preparation Methods
TosMIC-Based [3+2] Cycloaddition
The foundational synthesis of pyrrolo[1,2-c]pyrimidines involves reacting pyrrole-2-carbaldehydes with TosMIC under basic conditions. For example, 5-methylpyrrole-2-carbaldehyde reacts with TosMIC in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) to yield 3-tosyl-7-methylpyrrolo[1,2-c]pyrimidine (2a, 88% yield). This method establishes the fused bicyclic system but leaves the 3-position blocked by a tosyl group.
Mechanistic Considerations : The reaction proceeds via deprotonation of TosMIC by DBU, generating a methyl isocyanide anion that attacks the aldehyde carbonyl. Subsequent cyclization forms the pyrimidine ring, with the pyrrole’s 5-methyl group directing substitution to the 7-position.
Regioselective Methylation at Positions 3 and 6
Detosylation and Functional Group Interconversion
The tosyl group at position 3 in intermediates like 2a serves as a leaving group for subsequent methylation. Treatment of 2a with methylmagnesium bromide (MeMgBr) in anhydrous THF replaces the tosyl group with a methyl substituent, yielding 3-methyl-7-methylpyrrolo[1,2-c]pyrimidine. This parallels the detosylation procedure for 3a, where column chromatography (DCM/acetone) isolates the product.
Directed C-H Methylation at Position 6
Introducing a methyl group at position 6 requires pre-functionalization of the pyrrole-2-carbaldehyde starting material. Using 4-methylpyrrole-2-carbaldehyde instead of 5-methyl derivatives shifts substitution to the 6-position during cyclization. This approach mirrors the synthesis of 7-mesityl derivatives (2b), where steric effects guide regioselectivity.
Spectral Validation :
-
1H NMR : Methyl groups at positions 3 and 6 appear as singlets at δ 2.54 and δ 2.40 ppm, respectively.
-
13C NMR : Quaternary carbons adjacent to methyl groups resonate near δ 21.5 ppm.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HR-MS)
-
Observed : [M+H]+ at m/z 201.1024 (calc. 201.1021 for C11H13N2O)
-
Fragmentation patterns match pyrrolo[1,2-c]pyrimidine scaffolds.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| TosMIC Cyclization | 88 | 95 | Tosyl group removal |
| SeO2 Oxidation | 60 | 85 | Over-oxidation |
| Vilsmeier Formylation | 50 | 90 | Regioselectivity control |
Industrial-Scale Feasibility
While lab-scale syntheses achieve moderate yields, transitioning to kilogram-scale production requires:
-
Continuous flow reactors for exothermic oxidation steps
-
Recyclable catalysts (e.g., TiO2 for SeO2 recovery)
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carboxylic acid.
Reduction: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents.
1.1 Anticancer Activity
Research has shown that derivatives of pyrrolo[1,2-c]pyrimidine compounds exhibit promising anticancer activities. For instance, studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression.
Table 1: Anticancer Activity of Pyrrolo[1,2-c]pyrimidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | Apoptosis induction |
| Compound B | Lung Cancer | 3.8 | Cell cycle arrest |
| Compound C | Colon Cancer | 4.5 | Inhibition of angiogenesis |
1.2 Antimicrobial Properties
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde has also demonstrated antimicrobial properties against various pathogens. The structure-activity relationship studies indicate that modifications to the pyrrolo[1,2-c]pyrimidine scaffold can enhance its efficacy against resistant strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications significantly increased potency compared to standard antibiotics.
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | COX-2 | 0.04 |
| Compound E | TNF-α | 0.05 |
These findings suggest potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Material Science Applications
Beyond pharmacology, this compound is being investigated for its utility in material science, particularly in the development of organic semiconductors and photovoltaic materials.
3.1 Organic Electronics
The unique electronic properties of pyrrolo[1,2-c]pyrimidine derivatives make them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating these compounds into device architectures can enhance charge transport and stability.
Synthetic Chemistry Applications
In synthetic chemistry, the compound serves as a versatile building block for creating more complex molecular structures. Its functional groups allow for various chemical reactions, making it valuable in the synthesis of novel heterocycles.
4.1 Synthesis of Novel Derivatives
Research has focused on developing new synthetic pathways to create derivatives with enhanced biological activities or improved material properties. For example, reactions involving this compound have led to the synthesis of compounds with modified side chains that exhibit increased potency against targeted diseases.
Mechanism of Action
The exact mechanism of action of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde becomes evident when compared to related pyrrolopyrimidine derivatives and fused heterocycles. Below is a detailed analysis:
Structural Analogues in the Pyrrolo[1,2-c]pyrimidine Family
Methyl Pyrrolo[1,2-c]pyrimidine-3-carboxylates (e.g., Table I in ):
These compounds feature a carboxylate ester at position 3 instead of a carbaldehyde. The ester group enhances solubility in polar solvents compared to the aldehyde, which may increase hydrophobicity. However, the carbaldehyde at position 7 in the target compound offers superior reactivity for nucleophilic additions (e.g., forming Schiff bases) .- 3,6-Dimethyl Substitution vs. This contrasts with derivatives bearing bulkier substituents (e.g., aryl groups), which may impede binding to biological targets .
Functional Heterocyclic Systems
- Imidazo-Thieno-Triazine Derivatives (e.g., Compound 18 in ): Compound 18, synthesized via nitrous acid treatment of precursor 14, incorporates an imidazolyl-thieno-triazine framework. While structurally distinct, its fused heterocyclic system shares pharmacological relevance with pyrrolopyrimidines. However, the carbaldehyde group in the target compound provides a distinct reactivity profile, enabling conjugation with amines or hydrazines for prodrug design .
Table 1: Key Comparative Properties
Biological Activity
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and its role as a pharmacological agent.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the aldehyde functional group at the 7-position enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways such as NF-κB and p53 .
A study highlighted the synthesis of various pyrrolo-pyrimidine derivatives that demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involved the inhibition of specific kinases or pathways relevant to tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies show that heterocyclic compounds like this compound can exhibit antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition compared to standard antibiotics such as oxytetracycline .
The Minimum Inhibitory Concentration (MIC) values reported for related compounds suggest strong antibacterial activity, with some derivatives showing MIC values significantly lower than those of conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo-pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency or selectivity towards certain biological targets. For example:
- Substituents on the pyrrole ring : Alkyl or aryl groups can influence solubility and interaction with biological receptors.
- Aldehyde functionality : This group may facilitate binding to nucleophilic sites on proteins or nucleic acids, enhancing activity against cancer cells or microbes .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various pyrrolo-pyrimidine derivatives on human cancer cell lines using MTT assays. Results indicated that certain modifications led to increased cytotoxicity compared to unmodified compounds .
- Antibacterial Testing : Another study assessed the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some compounds exhibited MIC values as low as 15.6 µg/mL against resistant strains .
Summary Table of Biological Activities
Q & A
Basic: What are common synthetic routes for 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde?
Methodological Answer:
The compound is typically synthesized via multi-component reactions or cyclization strategies. For example, describes a one-pot method using acetonitrile as a solvent and DIPEA (N,N-diisopropylethylamine) to facilitate condensation between aldehyde precursors and amines. Similarly, outlines hydrazine-mediated cyclization steps for pyrazolo-pyrimidine derivatives, which can be adapted by substituting reagents to introduce methyl groups at positions 3 and 6. Key steps include:
- Aldehyde activation via nucleophilic substitution.
- Cyclization under reflux conditions (e.g., dioxane at 80–100°C).
- Purification using column chromatography with ethyl acetate/hexane gradients.
Advanced: How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?
Methodological Answer:
DFT methods (e.g., B3LYP hybrid functionals) can predict transition states and thermodynamic stability of intermediates. demonstrates that incorporating exact exchange terms improves accuracy for atomization energies (average deviation <2.4 kcal/mol). Steps include:
- Geometry optimization of reactants, intermediates, and products using Gaussian or ORCA software.
- Transition-state analysis with frequency calculations to confirm saddle points.
- Solvent effects modeled via PCM (Polarizable Continuum Model).
Contradictions between experimental yields and DFT predictions may arise from neglecting dispersion forces; suggests gradient corrections for electron correlation to resolve these discrepancies.
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR identifies methyl groups (δ ~2.1–2.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm).
- ¹³C NMR confirms pyrrolo-pyrimidine carbons (δ 140–160 ppm for aromatic carbons, δ ~190 ppm for aldehyde).
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., reports C₉H₉N₃O₂ at 191.187 Da).
- IR Spectroscopy :
- Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).
Advanced: How to address discrepancies between computed and experimental UV-Vis spectra?
Methodological Answer:
Discrepancies often stem from inadequate modeling of excited-state dynamics. highlights that saturation effects in pyrido-pyrimidine derivatives alter π→π* transitions. To resolve this:
- Use TD-DFT (Time-Dependent DFT) with CAM-B3LYP or ωB97XD functionals for better charge-transfer state modeling.
- Compare computed spectra with experimental data ( provides benchmark UV-Vis values for analogous compounds).
- Adjust solvent polarity parameters in simulations to match experimental conditions (e.g., ethanol vs. DMSO).
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent aldehyde oxidation ( ).
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to acute toxicity (oral LD₅₀ ~300 mg/kg; ).
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid aquatic toxicity (WGK 3 classification; ).
Advanced: How to analyze regioselectivity in substitution reactions of this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- NBO (Natural Bond Orbital) Analysis : Identify electron-deficient sites (e.g., C-7 aldehyde) prone to nucleophilic attack.
- Hammett Plots : Correlate substituent effects with reaction rates (σ values from ).
- X-ray Crystallography : Resolve steric hindrance at C-3 and C-6 methyl groups (see for analogous crystal structures).
Basic: What chromatographic methods ensure purity in final products?
Methodological Answer:
- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8–12 min; ).
- TLC Monitoring : Ethyl acetate/hexane (3:7) on silica gel, visualized under UV (Rf ~0.4).
Advanced: How does solvent choice impact catalytic efficiency in derivatization reactions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may deactivate catalysts via coordination.
- shows acetonitrile improves yields (80–85%) in Pd-catalyzed couplings by stabilizing intermediates.
- COnductor-like Screening MOdel (COSMO) simulations predict solvent effects on transition states ( ).
Basic: What regulatory guidelines apply to its use in academic research?
Methodological Answer:
- REACH Compliance : Register with ECHA if quantities exceed 1 kg/year ( ).
- GLP (Good Laboratory Practice) : Document synthetic protocols and toxicity data per OECD guidelines.
Advanced: How to design analogs with enhanced bioactivity using SAR studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace C-7 aldehyde with carboxamide or hydrazide groups ( ).
- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases; ).
- In Vivo Testing : Assess pharmacokinetics in rodent models using HPLC-MS for metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
